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molecular formula C6H10N2O2 B067070 Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate CAS No. 171504-79-3

Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate

Cat. No. B067070
M. Wt: 142.16 g/mol
InChI Key: XRDPDENMYXYTIY-UHFFFAOYSA-N
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Patent
US05886181

Procedure details

100 ml of methyl acetate, 7.8 g of methyl pyrazinecarboxylate (prepared according to Example 1) and 1.5 g of palladium on activated charcoal (10% Pd) were placed in a 500 ml autoclave. The autoclave was flushed twice with nitrogen and twice with hydrogen, the gas being introduced under a pressure of up to 8 bar and allowed to expand again. Hydrogenation was then carried out for 9 hours at 20° C. and a hydrogen pressure of 10 bar, with stirring. The autoclave was then flushed with nitrogen, the reaction mixture was filtered on a suction filter (0.45 μm pore width) and the catalyst was washed with methyl acetate. Crude methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate was obtained by concentration. Other data concerning the title compound was:
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O:9][CH3:10])=[O:8]>[Pd].C(OC)(=O)C>[NH:1]1[CH2:6][CH2:5][NH:4][CH:3]=[C:2]1[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)OC
Step Two
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
a hydrogen pressure of 10 bar, with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was flushed twice with nitrogen and twice with hydrogen
ADDITION
Type
ADDITION
Details
the gas being introduced under a pressure of up to 8 bar
CUSTOM
Type
CUSTOM
Details
The autoclave was then flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered on a suction
FILTRATION
Type
FILTRATION
Details
filter (0.45 μm pore width)
WASH
Type
WASH
Details
the catalyst was washed with methyl acetate

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
N1C(=CNCC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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